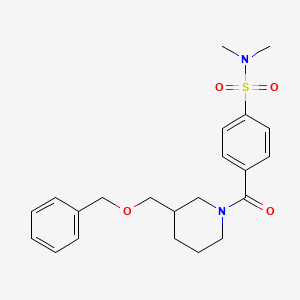

4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals . The benzyloxy group attached to the piperidine ring could potentially increase the lipophilicity of the molecule, which might enhance its ability to cross biological membranes.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyloxy group, a carbonyl group, and a sulfonamide group. The three-dimensional structure would be influenced by the stereochemistry at the carbon atoms of the piperidine ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbonyl group could potentially undergo reactions such as nucleophilic addition or reduction. The sulfonamide group could potentially participate in substitution reactions .Scientific Research Applications

Synthesis and Structural Characterization

Compounds structurally related to "4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide" have been synthesized and characterized for their potential as antagonists or inhibitors in various biological pathways. For example, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists demonstrate the potential of these compounds in drug development, especially targeting HIV-1 infection prevention (Cheng De-ju, 2015).

Corrosion Inhibition and Material Science

Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces, indicating their potential applications in material science and corrosion protection. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the inhibition efficiencies of these compounds, showcasing their relevance in extending the lifespan of metallic structures (S. Kaya et al., 2016).

Antimicrobial Activity

Synthesis and biological evaluation of substituted benzenesulfonamides have revealed their potent inhibitory effects on membrane-bound phospholipase A2, with implications for reducing the size of myocardial infarction in coronary occluded rats. These findings suggest the therapeutic potential of these compounds in cardiovascular diseases (H. Oinuma et al., 1991).

Antioxidant and Enzyme Inhibition

The investigation of benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties and inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase highlights their potential in treating diseases associated with oxidative stress and enzymatic dysregulation, such as Alzheimer's and Parkinson's (Nabih Lolak et al., 2020).

Drug Metabolism and Pharmacokinetics

Studies on the oxidative metabolism of novel antidepressants and other therapeutic agents have elucidated the roles of cytochrome P450 and other enzymes in drug metabolism, providing crucial insights for pharmacokinetic optimizations and the development of safer, more effective medications (Mette G. Hvenegaard et al., 2012).

Carbonic Anhydrase Inhibitors

The design and synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of human carbonic anhydrase isoforms, specifically targeting isoforms involved in glaucoma, epilepsy, obesity, and cancer, demonstrate the therapeutic applications of these compounds in managing various diseases (Nabih Lolak et al., 2019).

properties

IUPAC Name |

N,N-dimethyl-4-[3-(phenylmethoxymethyl)piperidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-23(2)29(26,27)21-12-10-20(11-13-21)22(25)24-14-6-9-19(15-24)17-28-16-18-7-4-3-5-8-18/h3-5,7-8,10-13,19H,6,9,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWCSPKGXNMPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674961.png)

![N-(3-ethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2674962.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2674970.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid hydrochloride](/img/structure/B2674971.png)

![N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2674975.png)

![5-(3,4-Dimethoxyphenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2674981.png)

![N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2674982.png)

amino}methyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2674984.png)